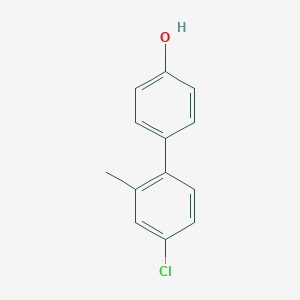

4-(4-Chloro-2-methylphenyl)phenol

Description

4-(4-Chloro-2-methylphenyl)phenol is a biphenyl compound featuring a phenol group linked to a 4-chloro-2-methylphenyl substituent. Its molecular formula is C₁₃H₁₁ClO, with a molecular weight of 218.68 g/mol. The biphenyl framework allows for extended π-conjugation, which may enhance stability and electronic properties compared to simpler chlorophenols .

Properties

IUPAC Name |

4-(4-chloro-2-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c1-9-8-11(14)4-7-13(9)10-2-5-12(15)6-3-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJNRBIAMRFTAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60683515 | |

| Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261896-14-3 | |

| Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Chloro-2-methylphenyl)phenol can be synthesized through several methods. One common method involves the chlorination of o-cresol (2-methylphenol) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structure of 4-(4-Chloro-2-methylphenyl)phenol , it can undergo several types of chemical reactions typical for phenolic compounds:

Reaction Conditions and Catalysts

The conditions and catalysts used in these reactions can significantly influence their outcomes. For instance:

-

Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used for nucleophilic substitutions.

-

Catalysts: Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) can facilitate electrophilic aromatic substitutions.

Data on Related Compounds

While specific data on This compound is scarce, related compounds provide valuable insights:

Environmental and Health Considerations

Phenolic compounds, including those with chloro and methyl substitutions, can have significant environmental and health impacts:

Scientific Research Applications

Herbicide Production

One of the primary applications of 4-chloro-2-methylphenol is as an intermediate in the manufacture of phenoxy herbicides such as Mecoprop, MCPA, and MCPB. These herbicides are widely used in agricultural practices for weed control due to their effectiveness and selective action against broadleaf weeds .

Pharmaceutical Intermediate

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the production of drugs that target specific biological pathways, particularly in anti-inflammatory and analgesic medications .

Disinfectants and Bactericides

4-Chloro-2-methylphenol exhibits antimicrobial properties, making it suitable for use as a disinfectant or bactericide in healthcare settings and industrial applications. Its effectiveness against a broad spectrum of microorganisms enhances its utility in maintaining hygiene standards .

Environmental Monitoring

Due to its presence as a degradation product of herbicides, 4-chloro-2-methylphenol is also studied for environmental monitoring purposes. It serves as an indicator of herbicide contamination in soil and water bodies, aiding in assessing the ecological impact of agricultural practices .

Case Study 1: Herbicide Efficacy

A study conducted on the efficacy of phenoxy herbicides showed that formulations containing 4-chloro-2-methylphenol significantly reduced weed populations while maintaining crop health. The research highlighted its role in integrated pest management strategies, emphasizing its safety profile when used according to guidelines .

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal demonstrated that 4-chloro-2-methylphenol effectively inhibited bacterial growth at low concentrations. The study confirmed its potential for developing new disinfectant formulations that are both effective and environmentally friendly .

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methylphenyl)phenol involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to leakage of cellular contents and eventual cell death. This antimicrobial action makes it effective as a disinfectant and antiseptic .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Physicochemical Properties

The following table compares key properties of 4-(4-Chloro-2-methylphenyl)phenol with its structural analogs:

Key Observations:

- Substituent Influence: The 4-chloro-2-methylphenyl group enhances steric bulk and electron-withdrawing effects, which may reduce solubility in polar solvents compared to 4-chlorophenol .

- Biological Activity : The thiazole derivative with a 4-chloro-2-methylphenyl group exhibits anticancer activity, suggesting this substituent may enhance bioactivity in pharmaceutical contexts .

Toxicological and Environmental Profiles

- Chlorophenols: Generally toxic, with 4-chlorophenol classified as a irritant and environmental pollutant .

- This compound: Expected to require careful handling due to structural similarities to toxic chlorophenols.

Biological Activity

4-(4-Chloro-2-methylphenyl)phenol, also known as 4-chloro-o-cresol (PCOC), is a chlorinated phenolic compound with diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

- Chemical Formula : C₇H₇ClO

- CAS Number : 1570-64-5

- Molecular Weight : 156.58 g/mol

Biological Activity Overview

4-Chloro-2-methylphenol exhibits several biological activities, including:

- Antimicrobial Properties : It has been shown to possess antibacterial and antifungal activities, making it useful in various applications, particularly in disinfectants and preservatives.

- Toxicological Effects : Studies indicate potential toxicity to aquatic organisms and possible endocrine-disrupting effects.

The biological activity of this compound can be attributed to its ability to interact with cellular components, including:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, affecting cellular functions.

- Membrane Disruption : The compound can disrupt cellular membranes, leading to cell lysis and death in microorganisms.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress by generating ROS, which can damage cellular components.

Antimicrobial Activity

A study conducted by evaluated the antimicrobial efficacy of 4-chloro-2-methylphenol against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Toxicity Assessment

Research published in OECD reports highlights the toxicity profile of PCOC. It was found that PCOC has a low potential for reproductive toxicity, with a NOAEL (No Observed Adverse Effect Level) established at 200 mg/kg/day in rodent studies. However, slight liver toxicity was observed at higher doses (LOAEL of 800 mg/kg/day) .

Environmental Impact

PCOC is identified as a degradation product of certain herbicides, leading to environmental concerns regarding its persistence and potential bioaccumulation in aquatic systems. Its presence has been detected in water, soil, and air near agricultural sites where related herbicides are used .

Summary of Findings

The biological activity of this compound encompasses beneficial antimicrobial properties alongside significant toxicological concerns. Its mechanisms include enzyme inhibition and membrane disruption, contributing to its effectiveness against pathogens but also raising environmental and health safety issues.

Q & A

Q. What are the recommended methodologies for synthesizing 4-(4-Chloro-2-methylphenyl)phenol?

Synthesis typically involves coupling reactions, such as Ullmann condensation or Suzuki-Miyaura cross-coupling, to link the phenolic and chlorinated aromatic moieties. For example, intermediates like 4-chloro-2-methylphenyl derivatives (e.g., 4-chloro-2-methylamine) can be used as starting materials, with yields optimized via temperature control (e.g., 22% yield at 123°C degradation threshold) . Purification steps should include column chromatography and recrystallization, monitored by TLC or HPLC.

Q. How can structural characterization of this compound be performed?

Use single-crystal X-ray diffraction (SC-XRD) with software suites like SHELX (for refinement) and ORTEP-3 (for graphical representation) to resolve bond lengths, angles, and stereochemistry . Complement this with spectroscopic methods:

- NMR : Assign aromatic proton signals (δ 6.8–7.5 ppm) and confirm substitution patterns.

- HRMS : Validate molecular weight (e.g., observed m/z 595.1874 vs. calculated 595.1873 for related derivatives) .

Q. What are the environmental stability and degradation pathways of this compound?

Refer to OECD High Production Volume Chemical (HPVC) guidelines for hydrolysis, photolysis, and biodegradation studies. Key parameters:

- Hydrolysis : Test pH-dependent stability (pH 4–9) at 25–50°C.

- Photodegradation : Use UV-Vis spectroscopy to track byproducts under simulated sunlight.

- Biodegradation : Employ OECD 301B (Ready Biodegradability) tests with activated sludge .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structure refinement?

For problematic datasets:

- Twinning : Use SHELXL’s TWIN and BASF commands to refine twin laws and scale factors.

- Disordered moieties : Apply PART and SUMP restraints to model split positions, guided by electron density maps .

- Validate with Rint (<5%) and GooF (0.9–1.1) metrics. Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. How to investigate structure-activity relationships (SAR) for bioactivity in this compound class?

- Protein-templated synthesis : Design derivatives (e.g., modifying the phenolic -OH or chloro groups) and screen against target proteins (e.g., antimicrobial assays). Use molecular docking (AutoDock Vina) to predict binding affinities .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data using Gaussian-based DFT calculations.

Q. What advanced analytical methods are suitable for quantifying trace impurities?

- LC-HRMS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization. Monitor fragments at m/z 142.0185 (M+H<sup>+</sup>) and apply MRM transitions for specificity.

- GC-MS : Derivatize phenolic -OH groups with BSTFA to enhance volatility. Optimize split ratios (10:1) and oven gradients (50–300°C) .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data reported in literature?

- Method standardization : Compare solvent polarity (logP), temperature, and ionic strength across studies. For example, discrepancies in aqueous solubility may arise from pH variations (phenolic -OH deprotonation at pH >10).

- Experimental replication : Repeat measurements using OECD 105 guidelines (shake-flask method) with HPLC-UV quantification at λ = 270 nm .

8. Addressing inconsistencies in crystallographic refinement metrics (e.g., high R-factors):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.